

# dose-limiting toxicities observed in PRMT5 inhibitor clinical trials

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## Technical Support Center: PRMT5 Inhibitor Clinical Trials

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding toxicities observed in clinical trials of PRMT5 inhibitors.

### Frequently Asked Questions (FAQs)

**Q1:** What are the most common dose-limiting toxicities (DLTs) observed with first-generation PRMT5 inhibitors?

**A:** First-generation PRMT5 inhibitors are generally non-selective, meaning they inhibit PRMT5 in both cancerous and healthy cells. Because PRMT5 is crucial for normal physiological processes, particularly in the hematopoietic system, dose-limiting toxicities are frequently hematological in nature.<sup>[1][2][3]</sup> The most consistently reported DLTs across various clinical trials for this class of inhibitors are thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).<sup>[1][4][5][6][7]</sup>

Data from key clinical trials of first-generation PRMT5 inhibitors are summarized below.

Table 1: Summary of Dose-Limiting Toxicities in First-Generation PRMT5 Inhibitor Trials

PRMT5 Inhibitor	Clinical Trial	Patient Population	Dose-Limiting Toxicities (DLTs) Observed
PF-06939999	Phase I (NCT03854227)	Advanced/Metastatic Solid Tumors	Thrombocytopenia (n=2), Anemia (n=1), Neutropenia (n=1)[4] [5][6]
JNJ-64619178	Phase I	Relapsed/Refractory B-cell NHL or Solid Tumors	Thrombocytopenia was the only DLT identified.[4]
GSK3326595	Phase I (METEOR-1; NCT02783300)	Advanced Solid Tumors or Non- Hodgkin Lymphoma	Hematological toxicities including anemia, thrombocytopenia, and neutropenia were among the most common Grade ≥3 treatment-related adverse events.[6]

Common treatment-related adverse events (TRAEs), which may not all be dose-limiting but are frequently observed, also include dysgeusia (altered taste), nausea, and fatigue.[1][4][5][6]

Q2: How do toxicities differ between first-generation and second-generation (MTA-cooperative) PRMT5 inhibitors?

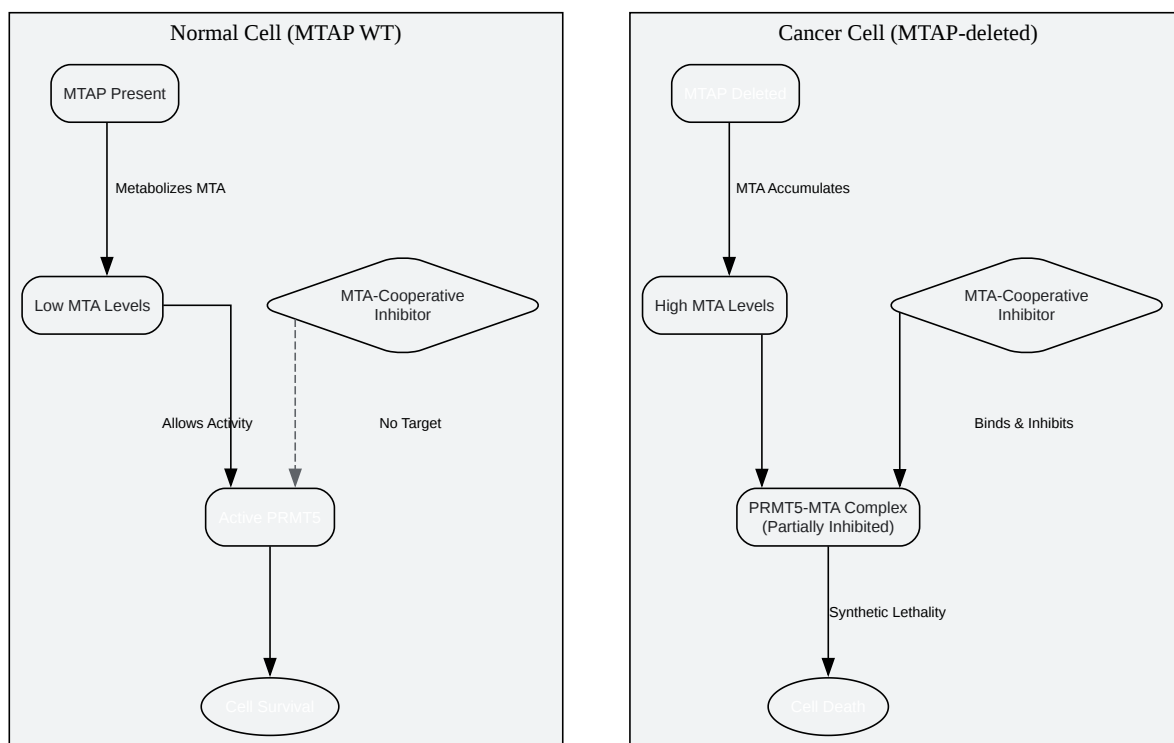
A: Second-generation PRMT5 inhibitors were developed to improve selectivity and reduce the toxicities seen with first-generation agents.[1][2] They primarily employ a "synthetic lethal" strategy in cancers with a specific genetic deletion: the MTAP gene.[2][8]

- Mechanism: The MTAP gene is often deleted along with the neighboring tumor suppressor gene CDKN2A in about 10-15% of cancers.[4][8] Loss of the MTAP enzyme leads to a buildup of the metabolite methylthioadenosine (MTA) within the cancer cell.[8][9] MTA is a partial, natural inhibitor of PRMT5.[9] Second-generation, MTA-cooperative inhibitors are

designed to preferentially bind to the PRMT5-MTA complex, which is abundant only in MTAP-deleted cancer cells.[2][4][8]

- Toxicity Profile: This selective targeting spares normal, healthy cells where MTA levels are low, thus avoiding the significant bone marrow toxicity that limits first-generation inhibitors.[2][3][9] For example, in a Phase I trial of AMG 193, an MTA-cooperative inhibitor, significant neutropenia and thrombocytopenia were not observed, and the primary adverse events were gastrointestinal toxicities at higher doses.[10]

The diagram below illustrates the principle of synthetic lethality exploited by MTA-cooperative PRMT5 inhibitors.



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Caption: Synthetic lethality in MTAP-deleted cancers via MTA-cooperative PRMT5 inhibition.

Q3: What is the typical clinical trial protocol for identifying dose-limiting toxicities of a new PRMT5 inhibitor?

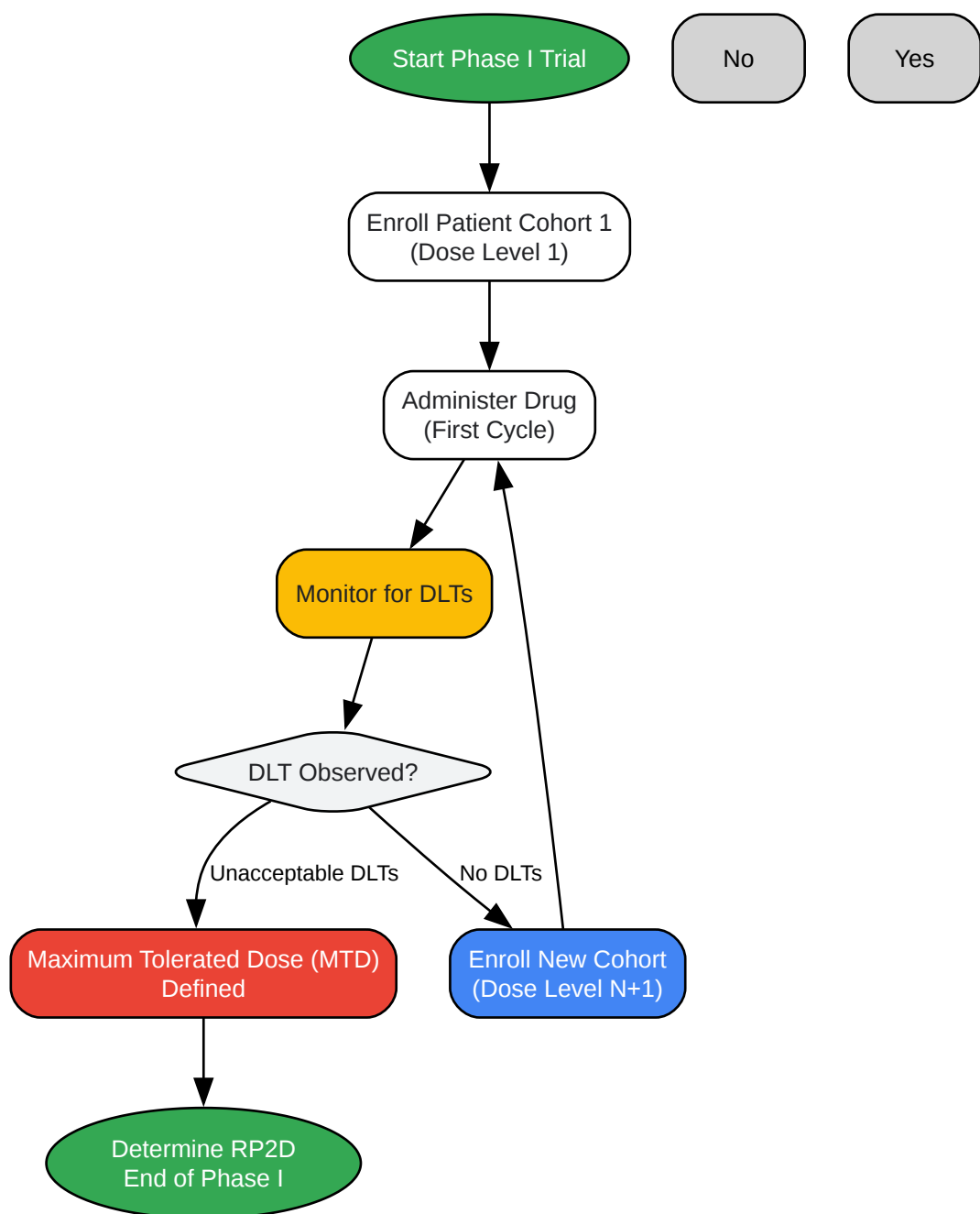
A: The identification of DLTs is a primary objective of Phase I clinical trials.[9] These trials typically follow a dose-escalation design to determine the maximum tolerated dose (MTD) and

the recommended Phase 2 dose (RP2D).[5]

#### Experimental Protocol: Phase I Dose Escalation

- Patient Enrollment: A small cohort of patients (typically 3-6) with advanced or metastatic cancers is enrolled at an initial, low dose of the investigational drug.[9]
- Treatment Cycle: Patients are administered the PRMT5 inhibitor for a defined period, often a 28-day cycle.[5][6]
- DLT Observation Period: Patients are closely monitored for adverse events during the first cycle. A DLT is a pre-defined, severe toxicity that is considered unacceptable.
- Dose Escalation Decision:
  - If no DLTs are observed in the cohort, a new cohort of patients is enrolled at the next higher dose level.[9]
  - If one or more patients experience a DLT, the cohort may be expanded at the same dose level to better assess safety.
  - If an unacceptable number of patients experience DLTs, dose escalation is stopped, and the MTD is considered to be the prior dose level.
- RP2D Selection: The RP2D is selected based on the MTD and overall safety, pharmacokinetic, and pharmacodynamic data.[5]

The workflow for this process is outlined below.



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Caption: Workflow for a typical Phase I dose-escalation study to determine DLTs and MTD.

Q4: How are hematological toxicities like thrombocytopenia and anemia monitored and managed during a clinical trial?

A: Given that hematological issues are the most common on-target toxicities of first-generation PRMT5 inhibitors, rigorous monitoring and management protocols are essential.

## Troubleshooting and Management Guide

- Monitoring:
  - Baseline Assessment: A complete blood count (CBC) with differential is performed before initiating treatment to establish baseline values for platelets, hemoglobin, and neutrophils.
  - Routine Monitoring: CBCs are performed frequently throughout the trial, typically weekly or bi-weekly during the initial cycles, and then at the start of each subsequent cycle.
- Management:
  - Management strategies are dictated by the severity (Grade) of the adverse event, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
  - Key interventions include dose interruption (temporarily holding the drug), dose reduction, or complete discontinuation of the treatment.<sup>[4][6]</sup> For example, treatment-related adverse events necessitated dose interruptions in 27% and dose reductions in 22% of participants in one study of PRT543.<sup>[6]</sup>

Table 2: General Management Strategy for Hematological TRAEs

CTCAE Grade	Description	Typical Management Action
Grade 1	Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.	Continue treatment; increase monitoring frequency if warranted.
Grade 2	Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental ADL*.	Continue treatment with close monitoring; consider dose reduction if persistent.
Grade 3	Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL**.	Interrupt dosing until event resolves to Grade 1 or baseline. Resume at a reduced dose level.
Grade 4	Life-threatening consequences; urgent intervention indicated.	Permanently discontinue treatment.

\*ADL: Activities of Daily Living

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